3-[(4-Bromophenyl)methoxy]aniline
Overview
Description
3-[(4-Bromophenyl)methoxy]aniline is an organic compound that features a bromine atom attached to a benzyloxy group, which is further connected to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]aniline typically involves the reaction of 4-bromobenzyl bromide with phenol derivatives under basic conditions to form the benzyloxy intermediate. This intermediate is then subjected to amination reactions to introduce the phenylamine group. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-benzyloxy-benzene
- 4-Bromo-benzyloxy-acetic acid
- 4-Bromo-benzyloxy-phenylacrylic acid methyl ester
Uniqueness
The presence of both the bromine atom and the benzyloxy group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C13H12BrNO |
---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 |
InChI Key |
ZEWMJWJVGYGNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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